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Compound of Interest

Compound Name: Rezivertinib

Cat. No.: B610453

This technical support center provides researchers, scientists, and drug development
professionals with detailed information and troubleshooting guidance for experiments related to
rezivertinib dose-escalation studies.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action for rezivertinib?

Rezivertinib, also known as AC0010 or BPI-7711, is a third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is the selective
and irreversible inhibition of mutant EGFR, including the sensitizing mutations (exon 19
deletions and L858R) and the T790M resistance mutation.[1][3] By binding to the ATP-binding
site of the mutant EGFR, rezivertinib blocks the downstream signaling pathways, such as
Ras-Raf-MEK-ERK and PI3K-AKT-mTOR, which are critical for tumor cell proliferation and
survival.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells
harboring these specific EGFR mutations.[1] Notably, rezivertinib shows minimal activity
against wild-type EGFR, which may contribute to a more favorable safety profile compared to
non-selective EGFR inhibitors.[3]

Q2: What were the key findings from the Phase 1 dose-escalation study of rezivertinib in
patients with EGFR T790M-mutated NSCLC?

The Phase 1 study (NCT03386955) was designed to evaluate the safety, efficacy, and
pharmacokinetics of rezivertinib in patients with advanced non-small cell lung cancer (NSCLC)
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harboring the EGFR T790M mutation.[4] The study enrolled 19 patients in the dose-escalation
phase and 153 in the dose-expansion phase.[4] No dose-limiting toxicities were observed
during the dose-escalation phase.[4] The overall objective response rate (ORR) was 59.3%,
and the median progression-free survival (PFS) was 9.7 months.[4] Treatment-related adverse
events were reported in 82.0% of patients, with 17.4% experiencing grade 3 or higher events.
[4] The most common grade >3 treatment-related adverse events were decreased neutrophil
count (2.9%), leukopenia (2.9%), and pneumonia (2.9%).[4][5]

Q3: What is the recommended Phase 2 dose (RP2D) of rezivertinib and how was it
determined?

The recommended Phase 2 dose (RP2D) for rezivertinib was identified as 180 mg taken orally
once daily.[6] This determination was based on the safety and efficacy data from the Phase 1
dose-escalation study (NCT03386955), which evaluated doses ranging from 30 mg to 300 mg
once daily.[4][5] The 180 mg dose was found to have a manageable safety profile and
promising efficacy in patients with EGFR T790M-mutated advanced NSCLC.[4][6]

Troubleshooting Guides
Problem: Inconsistent results in cell-based assays for rezivertinib efficacy.
o Possible Cause 1: Cell line authenticity and mutation status.

o Troubleshooting: Regularly authenticate cell lines using short tandem repeat (STR)
profiling. Confirm the presence of the specific EGFR mutations (e.g., T790M, exon 19
deletion, L858R) through sequencing.

o Possible Cause 2: Variability in drug concentration or stability.

o Troubleshooting: Prepare fresh stock solutions of rezivertinib for each experiment. Verify
the concentration and purity of the compound using methods like HPLC. Ensure proper
storage conditions to prevent degradation.

e Possible Cause 3: Inconsistent cell culture conditions.

o Troubleshooting: Maintain consistent cell densities, passage numbers, and media
formulations. Monitor and control incubator conditions (temperature, CO2, humidity)
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closely.
Problem: High background signal in Western blot analysis of EGFR pathway proteins.
o Possible Cause 1: Non-specific antibody binding.

o Troubleshooting: Optimize primary and secondary antibody concentrations. Use
appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST) for an adequate
duration. Include isotype controls to assess non-specific binding.

o Possible Cause 2: Insufficient washing.

o Troubleshooting: Increase the number and duration of wash steps after antibody
incubations. Use a gentle rocking motion during washes to improve efficiency.

o Possible Cause 3: High protein concentration.

o Troubleshooting: Perform a protein concentration assay (e.g., BCA) to ensure equal
loading amounts. Titrate the total protein loaded per lane to find the optimal signal-to-noise
ratio.

Data Presentation

Table 1: Summary of Phase 1 Dose-Escalation and Expansion Study (NCT03386955) in EGFR
T790M-Mutated NSCLCI[4][5]
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Parameter

Value

Patient Population

Total Enrolled

172 (19 in dose-escalation, 153 in dose-

expansion)

Dose Levels Evaluated (Once Daily)

30 mg, 60 mg, 120 mg, 180 mg, 240 mg, 300

mg

Efficacy

Objective Response Rate (ORR)

59.3% (95% CI: 51.6-66.7)

Median Progression-Free Survival (PFS)

9.7 months (95% CI: 8.3-11.1)

Safety

Treatment-Related Adverse Events (Any Grade)

82.0% (141 of 172)

Grade =3 Treatment-Related Adverse Events

17.4% (30 of 172)

Most Common Grade =3 TRAEs

Decreased neutrophil count (2.9%), Leukopenia
(2.9%), Pneumonia (2.9%)

Table 2: Summary of Phase 2a Study (First-Line Treatment in EGFR-Mutated NSCLC)[7][8]
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Parameter Value

Patient Population

Total Enrolled 43

Treatment Dose 180 mg once daily

Efficacy

Objective Response Rate (ORR) 83.7% (95% CI: 69.3-93.2)
Median Duration of Response (DoR) 19.3 months (95% CI: 15.8-25.0)
Median Progression-Free Survival (PFS) 20.7 months (95% CI: 13.8-24.8)
Safety

Treatment-Related Adverse Events (Any Grade)  93.0% (40 of 43)

Grade =3 Treatment-Related Adverse Events 9.3% (4 of 43)

Table 3: Summary of Phase 2b Study in EGFR T790M-Mutated NSCLC[9][10]
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Parameter Value
Patient Population
Total Enrolled 226

Patients with Brain Metastases

40.3% (91 of 226)

Treatment Dose

180 mg once daily

Efficacy

Objective Response Rate (ORR)

64.6% (95% CI: 58.0-70.8)

Disease Control Rate (DCR)

89.8% (95% CI: 85.1-93.4)

Median Duration of Response (DoR)

12.5 months (95% CI: 10.0-13.9)

Median Progression-Free Survival (PFS)

12.2 months (95% CI: 9.6-13.9)

Median Overall Survival (OS)

23.9 months (95% CI: 20.0-Not Calculated)

CNS Efficacy (in patients with brain metastases)

CNS Objective Response Rate (CNS-ORR)

69.0% (in patients with at least one brain target

lesion)

CNS Disease Control Rate (CNS-DCR)

100% (in patients with at least one brain target

lesion)

Safety

Treatment-Related Adverse Events (Any Grade)

83.2% (188 of 226)

Most Common TRAEs

White blood cell count decreased (27.9%),
Platelet count decreased (23.0%), Anemia
(22.6%)

Experimental Protocols

Protocol: Phase 1 Dose-Escalation and Expansion Study (NCT03386955)[4]

o Study Design: A multicenter, open-label, Phase 1 study with a dose-escalation phase

followed by a dose-expansion phase.
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o Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed
EGFR T790M mutation who had progressed after prior EGFR TKI therapy.

e Dose Escalation Phase:
o A standard 3+3 design was used.

o Patients received oral rezivertinib once daily in 21-day cycles at escalating dose levels
(30, 60, 120, 180, 240, and 300 mg).

o The primary endpoint was to evaluate the safety and determine the maximum tolerated
dose (MTD) and RP2D.

e Dose Expansion Phase:
o Patients were enrolled at the RP2D.

o The primary endpoint was the objective response rate (ORR) assessed by a blinded
independent central review (BICR).

o Treatment Administration: Rezivertinib was administered orally once daily until disease
progression, unacceptable toxicity, or patient withdrawal.

o Efficacy Assessment: Tumor assessments were performed at baseline and every 6 weeks
thereatfter.

o Safety Assessment: Adverse events were monitored continuously and graded according to
the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-
CTCAE).

Visualizations
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Caption: Rezivertinib's mechanism of action in inhibiting the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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